
t-TUCB
Vue d'ensemble
Description
Acide trans-4-[4-(3-trifluorométhoxyphényl)-uréido]-cyclohexyloxy-benzoïque : (t-TUCB) est un inhibiteur puissant de l'hydrolase d'époxyde soluble (sEH). Ce composé a suscité un intérêt considérable en raison de ses propriétés anti-inflammatoires et antalgiques. Il a fait l'objet de nombreuses études pour ses applications thérapeutiques potentielles, en particulier dans le traitement de la douleur neuropathique et des maladies cardiovasculaires .
Applications De Recherche Scientifique
Brown Adipogenesis
Research indicates that t-TUCB plays a significant role in promoting brown adipogenesis, which is crucial for energy expenditure and combating obesity. In a study conducted on murine models, this compound was shown to significantly increase the expression of key genes involved in brown fat differentiation, including Ucp1 and Pgc-1α, as well as proteins such as UCP1 and PGC-1α, thereby enhancing mitochondrial respiration and lipid metabolism .
Key Findings:
- Increased Gene Expression: this compound treatment elevated mRNA levels of brown adipocyte markers.
- Enhanced Mitochondrial Activity: It increased oxygen consumption rates in treated cells, indicating improved mitochondrial function.
Lipid Metabolism
This compound has been shown to decrease serum triglycerides in diet-induced obese mice when delivered via mini osmotic pumps. This effect is attributed to the upregulation of lipid metabolic genes in the interscapular brown adipose tissue (iBAT), suggesting its potential utility in managing dyslipidemia associated with obesity .
Table 1: Effects of this compound on Lipid Metabolism Genes
Gene | Effect of this compound Treatment |
---|---|
Ucp1 | Increased |
Pgc-1α | Increased |
Atgl | Increased |
Hsl | Increased |
Myocardial Ischemic Injury
This compound has demonstrated cardioprotective properties against isoproterenol-induced myocardial ischemic injury in rat models. The compound significantly prevented increases in heart weight and serum biomarkers such as CK-MB and LDH, which are indicative of cardiac damage .
Key Findings:
- Reduction in Cardiac Injury Markers: Significant decreases in CK-MB and LDH levels were observed with this compound pretreatment.
- Dose-Dependent Effects: The protective effects were noted at doses of 10 and 30 mg/kg.
Liver Fibrosis
In addition to its cardiovascular benefits, this compound has been shown to alleviate liver fibrosis and portal hypertension by attenuating inflammatory responses and oxidative stress . This suggests its potential application in treating liver-related diseases.
Anti-Cancer Potential
Recent studies have explored the anti-cancer properties of this compound through its inhibition of sEH, which may lead to reduced tumor growth rates. The compound's modulation of inflammatory pathways could potentially enhance the efficacy of existing cancer therapies .
Case Study:
In vitro studies indicated that this compound reduced proliferation rates in various cancer cell lines, highlighting its potential as an adjunct therapy in oncology.
Mécanisme D'action
Target of Action
t-TUCB, also known as UC-1728, is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH) . This enzyme plays a crucial role in the metabolism of bioactive epoxy fatty acids (EpFAs), converting them into less active diols .
Mode of Action
UC-1728 interacts with sEH by binding to it and inhibiting its activity . This inhibition prevents the conversion of EpFAs into diols, thereby stabilizing the levels of EpFAs in the body .
Biochemical Pathways
The primary biochemical pathway affected by UC-1728 is the metabolism of EpFAs. By inhibiting sEH, UC-1728 prevents the breakdown of these bioactive compounds, leading to their stabilization . This can have various downstream effects, depending on the specific roles of the EpFAs .
Pharmacokinetics
It is known that the compound is potent and orally available , suggesting good bioavailability.
Result of Action
The inhibition of sEH by UC-1728 has been associated with various molecular and cellular effects. For instance, it has been shown to alleviate liver fibrosis and portal pressure in carbon tetrachloride-induced cirrhosis in rats . It also minimizes ischemia-reperfusion-induced cardiac damage in normal, hypertensive, and diabetic rats . In addition, it has been found to promote brown adipogenesis and reduce serum triglycerides in diet-induced obesity in mice .
Analyse Biochimique
Biochemical Properties
t-TUCB interacts with the enzyme soluble epoxide hydrolase, inhibiting its activity. This interaction stabilizes the bioactive epoxy fatty acids, preventing their conversion into less active diols . The nature of this interaction is inhibitory, with this compound acting as a potent inhibitor of sEH .
Cellular Effects
This compound has been shown to influence cell function, particularly in brown adipose tissue (BAT). It promotes brown adipogenesis and reduces serum triglycerides in diet-induced obesity . Although it does not change body weight, fat pad weight, or glucose and insulin tolerance, this compound increases protein expression of genes important for lipid metabolism in BAT .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to soluble epoxide hydrolase and inhibiting its activity. This prevents the conversion of bioactive epoxy fatty acids into less active diols, thereby stabilizing the EpFAs .
Dosage Effects in Animal Models
It has been used in studies involving diet-induced obesity in mice .
Metabolic Pathways
This compound is involved in the metabolic pathway of epoxy fatty acids. By inhibiting soluble epoxide hydrolase, it prevents the conversion of these bioactive compounds into less active diols .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'acide trans-4-[4-(3-trifluorométhoxyphényl)-uréido]-cyclohexyloxy-benzoïque implique plusieurs étapesLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter les réactions .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de l'acide trans-4-[4-(3-trifluorométhoxyphényl)-uréido]-cyclohexyloxy-benzoïque ne soient pas largement documentées, l'approche générale impliquerait l'adaptation à grande échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour assurer un rendement et une pureté élevés, ainsi que la mise en œuvre de techniques de purification telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : L'acide trans-4-[4-(3-trifluorométhoxyphényl)-uréido]-cyclohexyloxy-benzoïque subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que l'urée et les groupes trifluorométhoxy. Il peut également participer à des liaisons hydrogène et à d'autres interactions non covalentes .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l'acide trans-4-[4-(3-trifluorométhoxyphényl)-uréido]-cyclohexyloxy-benzoïque comprennent des solvants organiques tels que le DMSO, des catalyseurs et des bases pour faciliter les réactions de substitution. Les conditions réactionnelles impliquent souvent des températures modérées et des niveaux de pH contrôlés .
Principaux produits : Les principaux produits formés à partir des réactions de l'acide trans-4-[4-(3-trifluorométhoxyphényl)-uréido]-cyclohexyloxy-benzoïque dépendent des réactifs et des conditions spécifiques utilisés. l'objectif principal est de maintenir l'intégrité des groupes urée et trifluorométhoxy tout en introduisant de nouveaux groupes fonctionnels ou en modifiant ceux existants .
Applications de la recherche scientifique
L'acide trans-4-[4-(3-trifluorométhoxyphényl)-uréido]-cyclohexyloxy-benzoïque a un large éventail d'applications dans la recherche scientifique :
Chimie:
- Utilisé comme composé outil pour étudier l'inhibition de l'hydrolase d'époxyde soluble et ses effets sur diverses voies biochimiques .
Biologie:
- Investigated for its role in promoting brown adipogenesis and reducing serum triglycerides in diet-induced obesity models .
Médecine:
- Explored for its potential in treating neuropathic pain, cardiovascular diseases, and myocardial ischemic injury .
Industrie:
- Potential applications in developing new therapeutic agents and understanding the mechanisms of enzyme inhibition .
Mécanisme d'action
Le principal mécanisme d'action de l'acide trans-4-[4-(3-trifluorométhoxyphényl)-uréido]-cyclohexyloxy-benzoïque implique l'inhibition de l'hydrolase d'époxyde soluble. Cette enzyme est responsable de la conversion des époxydes en diols, qui sont moins actifs. En inhibant cette enzyme, l'acide trans-4-[4-(3-trifluorométhoxyphényl)-uréido]-cyclohexyloxy-benzoïque stabilise les acides gras époxy bioactifs, conduisant à divers effets thérapeutiques tels que des actions anti-inflammatoires et cardioprotectrices .
Comparaison Avec Des Composés Similaires
L'acide trans-4-[4-(3-trifluorométhoxyphényl)-uréido]-cyclohexyloxy-benzoïque est comparé à d'autres inhibiteurs de l'hydrolase d'époxyde soluble tels que :
- Triclocarban (TCC)
- 1-Trifluorométhoxyphényl-3-(1-propionylpipéridin-4-yl) urée (TPPU)
- 1,3-Bis(4-méthoxybenzyl) urée (MMU)
Unicité : L'acide trans-4-[4-(3-trifluorométhoxyphényl)-uréido]-cyclohexyloxy-benzoïque est unique en raison de son activité inhibitrice puissante et de ses caractéristiques structurales spécifiques, telles que le groupe trifluorométhoxy, qui contribuent à sa forte affinité de liaison et à sa sélectivité pour l'hydrolase d'époxyde soluble .
Activité Biologique
t-TUCB (trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy-benzoic acid) is a potent inhibitor of soluble epoxide hydrolase (sEH), with significant implications for various biological activities, particularly in cardiovascular health and metabolic processes. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound primarily functions as an sEH inhibitor , exhibiting an IC50 value of 0.9 nM . This inhibition enhances the phosphorylation of endothelial nitric oxide synthase (eNOS) and promotes nitric oxide (NO) release, leading to various physiological effects including anti-inflammatory and antinociceptive properties .
Key Biological Activities
- Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory properties by suppressing the activation of hepatic stellate cells (HSCs) and reducing hepatic fibrosis through the inhibition of the NF-κB/IκBα signaling pathway .
- Cardioprotective Effects : Research has shown that this compound offers cardioprotective benefits in models of myocardial injury. It reduces myocardial infarct size and improves cardiac function following ischemic events .
- Metabolic Regulation : this compound promotes brown adipogenesis, enhancing mitochondrial activity and lipid metabolism genes in adipose tissues. This effect is particularly relevant in obesity models, where it lowers serum triglycerides without significantly altering body weight or glucose metabolism .
Cardioprotective Activity
A study involving male Wistar rats evaluated the cardioprotective effects of this compound administered at varying doses (3, 10, and 30 mg/kg). The results indicated significant improvements in cardiac parameters post-isoproterenol (ISO) administration:
Groups | QTc interval (s) | ST height (mV) | CK-MB (IU/L) | LDH (U/L) |
---|---|---|---|---|
Normal | 0.147±0.015 | 0.036±0.032 | 76.14±13.38 | 699.2±55.8 |
Control | 0.206±0.008 * | −0.157±0.032 * | 163.90±15.50 * | 1612.1±215.7 * |
This compound (3 mg/kg) | 0.191±0.009 † | 0.015±0.002 † | 116.70±17.68 | 1318.2±179.6 |
This compound (10 mg/kg) | 0.164±0.006 † | 0.050±0.021 † | 96.29±12.11 † | 874.4±97.8 † |
This compound (30 mg/kg) | 0.163±0.010 † | −0.013±0.021 † | 98.71±14.07 † | 968.6±144.3 † |
*Values represent mean ± SEM; n=6 per group; *p < 0.05 vs Normal.
Effects on Lipid Metabolism
Another study assessed the impact of this compound on lipid metabolism in diet-induced obese mice:
Groups | Serum Triglycerides (mg/dL) |
---|---|
Control | High |
This compound | Significantly reduced |
This indicates that this compound effectively lowers serum triglycerides, suggesting its potential role in managing metabolic disorders .
Propriétés
IUPAC Name |
4-[4-[[4-(trifluoromethoxy)phenyl]carbamoylamino]cyclohexyl]oxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O5/c22-21(23,24)31-18-11-5-15(6-12-18)26-20(29)25-14-3-9-17(10-4-14)30-16-7-1-13(2-8-16)19(27)28/h1-2,5-8,11-12,14,17H,3-4,9-10H2,(H,27,28)(H2,25,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVFKCZZXOGEMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.